molecular formula C20H29N3O2 B2919325 N'-{3-benzyl-3-azabicyclo[3.3.1]nonan-9-ylidene}(tert-butoxy)carbohydrazide CAS No. 2193067-11-5

N'-{3-benzyl-3-azabicyclo[3.3.1]nonan-9-ylidene}(tert-butoxy)carbohydrazide

Cat. No.: B2919325
CAS No.: 2193067-11-5
M. Wt: 343.471
InChI Key: BPSAFBUNETYHQF-UHFFFAOYSA-N
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Description

N’-{3-benzyl-3-azabicyclo[3.3.1]nonan-9-ylidene}(tert-butoxy)carbohydrazide is a complex organic compound with the molecular formula C20H29N3O2 and a molecular weight of 343.47 g/mol . This compound is characterized by its unique bicyclic structure, which includes a benzyl group and a tert-butoxycarbohydrazide moiety. It is often used in various chemical and pharmaceutical research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{3-benzyl-3-azabicyclo[3.3.1]nonan-9-ylidene}(tert-butoxy)carbohydrazide typically involves multiple steps. One common method includes the catalytic hydrogenation of 3-benzyl-3-azabicyclo[3.3.1]nonan-9-one oximes over Raney nickel to produce the corresponding amines . These amines are then reacted with tert-butoxycarbonyl chloride to form the desired compound. The reaction conditions often involve the use of anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade catalysts, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N’-{3-benzyl-3-azabicyclo[3.3.1]nonan-9-ylidene}(tert-butoxy)carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl group.

Common Reagents and Conditions

Common reagents used in these reactions include sodium tetrahydridoborate for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and the use of anhydrous solvents to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various amine derivatives, oxides, and substituted benzyl compounds. These products are often used as intermediates in further chemical synthesis or as final products in pharmaceutical applications.

Scientific Research Applications

N’-{3-benzyl-3-azabicyclo[3.3.1]nonan-9-ylidene}(tert-butoxy)carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-{3-benzyl-3-azabicyclo[3.3.1]nonan-9-ylidene}(tert-butoxy)carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of certain enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{3-benzyl-3-azabicyclo[3.3.1]nonan-9-ylidene}(tert-butoxy)carbohydrazide is unique due to its combination of a benzyl group and a tert-butoxycarbohydrazide moiety. This unique structure imparts specific chemical properties and potential biological activities that are not observed in similar compounds.

Properties

IUPAC Name

tert-butyl N-[(3-benzyl-3-azabicyclo[3.3.1]nonan-9-ylidene)amino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2/c1-20(2,3)25-19(24)22-21-18-16-10-7-11-17(18)14-23(13-16)12-15-8-5-4-6-9-15/h4-6,8-9,16-17H,7,10-14H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSAFBUNETYHQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN=C1C2CCCC1CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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